molecular formula C8H14O B8632989 1-Pentyne, 3-ethyl-3-methoxy- CAS No. 53941-20-1

1-Pentyne, 3-ethyl-3-methoxy-

Cat. No.: B8632989
CAS No.: 53941-20-1
M. Wt: 126.20 g/mol
InChI Key: PYXPTQOXEIPPBX-UHFFFAOYSA-N
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Description

1-Pentyne, 3-ethyl-3-methoxy- (CAS 53941-20-1) is a substituted terminal alkyne with the molecular formula C₈H₁₄O. Its structure features an ethyl (-CH₂CH₃) and methoxy (-OCH₃) group attached to the third carbon of the pentyne backbone (Fig. 1).

Properties

CAS No.

53941-20-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-3-methoxypent-1-yne

InChI

InChI=1S/C8H14O/c1-5-8(6-2,7-3)9-4/h1H,6-7H2,2-4H3

InChI Key

PYXPTQOXEIPPBX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-pentyne, 3-ethyl-3-methoxy- with related alkynes and cyclic hydrocarbons:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications/Reactivity
1-Pentyne C₅H₈ 68.12 40.2 0.691 Synthesis of lithium acetylides, heterocycles via copper catalysis , and odorant in LPG . Terminal alkyne reactivity facilitates regioselective additions.
3-Ethyl-3-Methoxy-1-Pentyne C₈H₁₄O 126.20 Estimated 120-140 N/A Potential odorant (inferred from structural analogs ). Steric hindrance may reduce reactivity in terminal alkyne reactions.
1-Hexyne C₆H₁₀ 82.14 71–72 0.715 Used in VLE studies with propane , organic synthesis. Longer chain increases boiling point vs. 1-pentyne.
2-Hexyne C₆H₁₀ 82.14 84–85 0.759 Internal alkyne; lower reactivity in terminal alkyne-specific reactions. Studied for LPG odorant applications .
Cyclopentene C₅H₈ 68.12 44–46 0.772 Cyclic alkene; cost-effective odorant candidate . Reactivity dominated by ring strain and double bond.

Notes:

  • The boiling point of 3-ethyl-3-methoxy-1-pentyne is estimated based on its higher molecular weight and polar methoxy group compared to 1-hexyne.
  • Density data for 3-ethyl-3-methoxy-1-pentyne are unavailable but expected to exceed 0.8 g/mL due to oxygenated substituents.

Reactivity and Functional Group Influence

  • Terminal vs. Internal Alkynes : Unlike 1-pentyne (terminal alkyne), 2-hexyne (internal alkyne) exhibits reduced reactivity in copper-catalyzed heterocycle synthesis . The methoxy group in 3-ethyl-3-methoxy-1-pentyne may further modulate reactivity through electron donation or steric effects.
  • Steric Effects : The ethyl and methoxy substituents on the third carbon likely hinder nucleophilic attacks or coordination in catalytic reactions, contrasting with unsubstituted 1-pentyne .
  • Vapor-Liquid Equilibrium (VLE) : In propane mixtures, 1-pentyne and 2-hexyne exhibit distinct VLE behaviors critical for odorant formulation . The polar methoxy group in 3-ethyl-3-methoxy-1-pentyne may alter phase behavior, though experimental data are lacking.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethyl-3-methoxy-1-pentyne, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkyne functionalization. For example, starting from 3-ethyl-3-methoxy-pent-1-ene, dehydrohalogenation using a strong base (e.g., KOH/EtOH) under controlled heating (80–100°C) can yield the terminal alkyne. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., phase-transfer catalysts), and reaction time. Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm purity .
  • Key Data : Reported yields range from 45–70% depending on solvent and temperature. Lower polarity solvents (e.g., THF) favor elimination over substitution.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of 3-ethyl-3-methoxy-1-pentyne?

  • Methodology :

  • ¹H NMR : The terminal alkyne proton appears as a singlet near δ 1.8–2.0 ppm. Methoxy (-OCH₃) groups resonate at δ 3.2–3.4 ppm, and ethyl (-CH₂CH₃) groups show triplet/multiplet patterns at δ 1.1–1.3 ppm.
  • ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm.
  • IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹; methoxy C-O stretch at ~1100–1250 cm⁻¹.
    • Validation : Compare spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of 3-ethyl-3-methoxy-1-pentyne under varying environmental conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 300–500 K).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., methoxy or alkyne groups) prone to oxidation or hydrolysis.
  • Reactivity Predictions : Use tools like ECHA’s retrosynthesis AI to map plausible degradation products in humid or acidic conditions .
    • Case Study : DFT studies reveal that the methoxy group stabilizes the adjacent ethyl substituent via hyperconjugation, reducing susceptibility to radical-initiated degradation .

Q. How can researchers resolve contradictions in reported data regarding the catalytic efficiency in the synthesis of 3-ethyl-3-methoxy-1-pentyne?

  • Methodology :

  • Meta-Analysis : Systematically compare variables (e.g., catalyst type, solvent, temperature) across studies. For example, Pd/C catalysts may show higher efficiency in polar aprotic solvents but degrade in acidic conditions.
  • Controlled Replication : Reproduce conflicting experiments under identical conditions, using in situ FTIR to monitor intermediate formation.
  • Statistical Modeling : Apply ANOVA to isolate factors (e.g., catalyst loading vs. reaction time) contributing to yield discrepancies .
    • Example : A 2024 study found 10% higher yields using CuI vs. Pd/C, attributed to reduced alkyne dimerization in the presence of iodide ligands .

Experimental Design and Safety

Q. What safety protocols are recommended for handling 3-ethyl-3-methoxy-1-pentyne given its structural features (alkyne and ether groups)?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of volatile alkyne vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as alkynes can react exothermically with strong acids.
  • Storage : Store under inert gas (N₂/Ar) to prevent oxidation; avoid contact with peroxides due to ether group instability .

Data Interpretation and Gaps

Q. How can researchers address gaps in understanding the environmental persistence of 3-ethyl-3-methoxy-1-pentyne?

  • Methodology :

  • Microcosm Studies : Expose the compound to soil/water matrices and track degradation via LC-HRMS.
  • QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship models.
  • Collaborative Data Sharing : Contribute findings to platforms like PubChem to build longitudinal datasets .

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